Mps-eda.tfa

Description

BenchChem offers high-quality Mps-eda.tfa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mps-eda.tfa including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

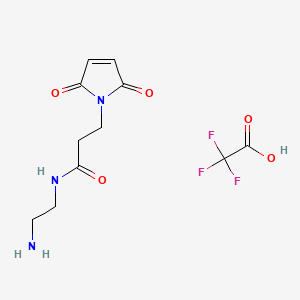

IUPAC Name |

N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3.C2HF3O2/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15;3-2(4,5)1(6)7/h1-2H,3-6,10H2,(H,11,13);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWABXLPITSNLQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of Mps-eda.tfa crosslinking

An In-depth Technical Guide to MPS-EDA.TFA Crosslinking: Mechanism and Application

Introduction: Bridging Molecules with Precision

In the landscape of bioconjugation, the ability to covalently link distinct molecular entities with precision is paramount. This is the realm of heterobifunctional crosslinkers, reagents designed with two different reactive ends to connect specific functional groups. Such technologies are foundational in creating sophisticated biomolecules for a vast array of applications, from antibody-drug conjugates (ADCs) in targeted therapeutics to the immobilization of proteins in diagnostic assays.[1][2]

This guide focuses on the mechanism and application of a specific and powerful crosslinking strategy utilizing MPS-EDA.TFA . This reagent serves as a molecular bridge, enabling the precise covalent linkage of a molecule bearing a carboxylic acid to another molecule presenting a sulfhydryl (thiol) group. As a Senior Application Scientist, this document aims to provide not just a protocol, but a deep mechanistic understanding, empowering researchers to apply this chemistry with confidence and troubleshoot effectively. We will dissect the reaction step-by-step, exploring the causality behind experimental choices to ensure robust and reproducible outcomes.

The Reagent: Deconstructing MPS-EDA.TFA

The crosslinker at the heart of this process is MPS-EDA.TFA, the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide.[3][4] Let's break down its components to understand its function:

-

MPS (Maleimidopropionyl-succinimide): This portion contains the maleimide group, a five-membered ring with a reactive carbon-carbon double bond. This group is specifically reactive towards sulfhydryl (-SH) groups found in cysteine residues.[5][6]

-

EDA (Ethylenediamine): This acts as a spacer, providing a short, flexible linker arm between the two reactive ends. The terminal end of this spacer is a primary amine (-NH2) .[4]

-

TFA (Trifluoroacetic Acid): A strong acid that forms a salt with the primary amine.[7] This protonates the amine, protecting it from unwanted reactions during storage and ensuring stability. The TFA is neutralized by the reaction buffer during the conjugation process.

This architecture makes MPS-EDA a classic heterobifunctional crosslinker: an amine on one end and a maleimide on the other.

Quantitative Data: Properties of MPS-EDA.TFA

| Property | Value | Source |

| Full Chemical Name | N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, TFA salt | [3][4] |

| Molecular Formula | C₁₁H₁₄F₃N₃O₅ | [4] |

| Molecular Weight | 325.24 g/mol | [4] |

| Spacer Arm Length | 10 atoms (10.7 Å) | [4] |

| Solubility | Water, DMSO, DMAC | [3][4] |

The Core Mechanism: A Two-Act Reaction

The crosslinking process is not a single reaction but a carefully orchestrated two-step sequence. First, the amine end of the MPS-EDA linker is coupled to a carboxylic acid. Second, the maleimide end of the now-attached linker is reacted with a sulfhydryl group.

Act I: Amide Bond Formation via Carboxyl Activation

A primary amine and a carboxylic acid do not spontaneously form a stable amide bond under physiological conditions. The carboxylic acid must first be "activated" to make it susceptible to nucleophilic attack by the amine.[8][9] The most prevalent and efficient method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][10]

The Mechanism:

-

Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive, but unstable, O-acylisourea intermediate.[1][11] This step is most efficient in acidic conditions (pH 4.5-6.0) using a buffer like MES that is free of extraneous amines and carboxyls.[10]

-

Stabilization: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxyl group and terminate the reaction.[11] To prevent this and increase efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis but highly reactive towards primary amines.[1][12]

-

Conjugation: The primary amine of the MPS-EDA molecule attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond .[11]

Caption: Mechanism of EDC/NHS-mediated amide bond formation with MPS-EDA.

Act II: Thiol-Maleimide Conjugation

With the MPS-EDA linker now attached to the first molecule via a stable amide bond, the reactive maleimide group is exposed and ready for the second stage of the crosslinking.

The Mechanism: The reaction between a maleimide and a thiol proceeds via a Michael addition .[13] The nucleophilic thiolate anion (R-S⁻) from a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[13] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[5][6]

This reaction is highly efficient and demonstrates remarkable selectivity for thiols under mild, near-neutral pH conditions (6.5-7.5).[6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[6] However, at pH values above 7.5, the maleimide ring becomes more susceptible to reaction with amines and to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[6][13]

Caption: Mechanism of Thiol-Maleimide Michael addition reaction.

Experimental Protocol: Crosslinking a Protein Pair

This section provides a generalized, self-validating protocol for crosslinking a protein with available carboxyl groups (Protein-COOH) to one with a free sulfhydryl group (Protein-SH).

Materials:

-

Protein-COOH: Target protein in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Protein-SH: Target protein in a reaction buffer such as PBS, pH 7.2-7.5.

-

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide), MPS-EDA.TFA.

-

Buffers & Equipment: MES Buffer, PBS, Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine), Desalting Columns.

Workflow Overview

Caption: Step-by-step experimental workflow for MPS-EDA.TFA crosslinking.

Detailed Steps:

Part 1: Maleimide-Activation of Protein-COOH

-

Preparation: Dissolve Protein-COOH in cold MES buffer to a concentration of 1-5 mg/mL.

-

Activation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in water or MES buffer. Add a 5-10 fold molar excess of Sulfo-NHS over the protein, and a 2-4 fold molar excess of EDC over Sulfo-NHS.[1] Incubate for 15 minutes at room temperature.

-

Causality: Using a molar excess of reagents drives the reaction to completion. Sulfo-NHS is added first or with EDC to maximize the formation of the more stable amine-reactive ester.[11]

-

-

Linker Addition: Add MPS-EDA.TFA to the activated protein solution (a 10-20 fold molar excess over the protein is a good starting point). Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Remove excess EDC, Sulfo-NHS, and unreacted MPS-EDA.TFA using a desalting column (e.g., spin column) equilibrated with a suitable buffer for the next step, such as PBS, pH 7.2.

Part 2: Conjugation to Protein-SH

-

Thiol Reaction: Immediately add the purified, maleimide-activated Protein-COOH to a solution of Protein-SH. The reaction should be carried out at a pH between 7.0 and 7.5.

-

Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol to the reaction mixture.

-

Final Purification: Purify the final conjugate from excess reagents and unconjugated proteins using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.

Trustworthiness: Troubleshooting and Key Considerations

A robust protocol anticipates potential pitfalls. The success of this crosslinking chemistry hinges on careful control of the reaction environment.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | - Inefficient carboxyl activation (EDC/NHS hydrolysis).- Hydrolysis of maleimide group.- Competing nucleophiles in buffers (e.g., Tris, glycine). | - Use fresh EDC/Sulfo-NHS solutions.- Perform activation at pH 4.5-6.0 and thiol reaction at pH 6.5-7.5.[6][10]- Use non-reactive buffers like MES for activation and PBS for conjugation.[10] |

| Protein Precipitation | - High concentration of crosslinker.- Change in protein solubility upon conjugation. | - Optimize the molar ratio of the crosslinker.- Perform the reaction at a lower protein concentration.- Screen different buffer conditions (e.g., vary salt concentration). |

| Non-Specific Labeling | - Reaction of maleimide with amines. | - Strictly maintain the pH of the thiol-maleimide reaction between 6.5 and 7.5.[6] |

Expert Insight: The stability of the maleimide group is a critical parameter. While robust, the maleimide ring can undergo hydrolysis at pH > 8.0.[6] Therefore, aqueous solutions of maleimide-activated intermediates should be used promptly and not stored for extended periods. For storage, use of dry, water-miscible solvents like DMSO or DMF is recommended.[13]

Conclusion

The MPS-EDA.TFA crosslinking strategy represents a powerful and precise method for covalently linking carboxyl- and sulfhydryl-containing biomolecules. Its mechanism, a two-part process of EDC/NHS-mediated amide coupling followed by a selective thiol-maleimide Michael addition, provides control and efficiency. By understanding the underlying chemistry—the critical role of pH, the necessity of carboxyl activation, and the specific reactivity of the terminal groups—researchers can harness this tool to build the complex bioconjugates that drive innovation in science and medicine.

References

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of Organic Chemistry, 83(19), 11747–11756. [Link]

-

MacMillan, D. W. C., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

-

Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

-

Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

-

Mikkola, M. L. (2007). EDA Signaling and Skin Appendage Development. Novartis Foundation Symposium, 284, 42-53. [Link]

-

Valera, E., et al. (2016). Bioconjugation and stabilisation of biomolecules in biosensors. Analytical and Bioanalytical Chemistry, 408(17), 4535-4558. [Link]

-

Madsen, C. B., & Gothelf, K. V. (2019). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Angewandte Chemie International Edition, 58(31), 10482-10496. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Chemistry of Materials, 26(1), 405-413. [Link]

-

Nagy, G. I., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 28(17), 6337. [Link]

-

Halocarbon Life Sciences. (2020, August 5). TFA - Pharmaceutical Applications. [Link]

-

Pitarresi, G., et al. (2008). Crosslinked hyaluronan with a protein-like polymer: novel bioresorbable films for biomedical applications. Journal of Biomedical Materials Research Part A, 84(2), 485-495. [Link]

-

Yu, B., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecular Pharmaceutics, 14(5), 1319-1321. [Link]

-

ResearchGate. (2023). Conjugation of peptides to MPs. (A) Schematic illustration of MPs with.... [Link]

-

Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-525. [Link]

-

Vega, S. L., et al. (2024). EDA Fibronectin Microarchitecture and YAP Translocation During Wound Closure. bioRxiv. [Link]

-

Vagstad, A. L., & Piel, J. (2010). A mechanism based protein crosslinker for acyl carrier protein dehydratases. Organic & Biomolecular Chemistry, 8(1), 38-40. [Link]

-

Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

-

Thanasi, I. A., et al. (2025). Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. Chemical Science. [Link]

-

Salifu, A. A., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Polymers, 13(5), 786. [Link]

-

Wackett, L. P., et al. (2025). Photochemical Formation of Trifluoroacetic Acid: Mechanistic Insights into a Fluoxetine-Related Aryl-CF3 Compound. Environmental Science & Technology, 59(2), 1367-1377. [Link]

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]

-

ResearchGate. (2025, August 6). EDTA and pH-Sensitive Crosslinking Polymerization of Acrylic Acid, 2-Acrylamidoglycolic Acid, and 2-Acrylamide-2-Methyl-1-Propanesulfonic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Bioconjugation with MPS-EDA-TFA

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinker is paramount to the success of their endeavors. This guide provides a comprehensive technical overview of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetic acid salt (MPS-EDA-TFA), a heterobifunctional crosslinker designed for the covalent linkage of carboxyl and sulfhydryl groups. By delving into the underlying chemical principles, providing detailed experimental protocols, and offering field-proven insights, this document aims to empower scientists to achieve robust and reproducible bioconjugation outcomes.

Introduction to MPS-EDA-TFA: A Versatile Tool for Bioconjugation

MPS-EDA-TFA is a chemical crosslinker featuring two distinct reactive moieties: a primary amine and a maleimide group, separated by a 10-atom (10.7 Å) spacer arm.[1] The primary amine is presented as a trifluoroacetic acid (TFA) salt, which requires neutralization prior to reaction. This strategic design allows for a two-step conjugation process, enabling the specific and controlled linkage of a molecule bearing a carboxyl group to another molecule possessing a free sulfhydryl (thiol) group.

The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond. The primary amine, on the other hand, can be covalently linked to a carboxyl group through the formation of a stable amide bond, a reaction typically mediated by carbodiimide chemistry.[2][3][4] This dual reactivity makes MPS-EDA-TFA an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the creation of complex biomolecular assemblies.

Key Properties of MPS-EDA-TFA:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄F₃N₃O₅ | [1] |

| Molecular Weight | 325.24 g/mol | [1] |

| Spacer Arm Length | 10 atoms (10.7 Å) | [1] |

| Reactive Groups | Primary Amine (-NH₂), Maleimide | [1] |

| Solubility | Water, DMSO, DMF | [1] |

The Chemistry of MPS-EDA-TFA Bioconjugation: A Two-Stage Process

The successful application of MPS-EDA-TFA hinges on a thorough understanding of the two distinct chemical reactions involved in the conjugation process. The order of these reactions can be tailored to the specific application, but a common strategy involves first reacting the amine of MPS-EDA-TFA with a carboxylated molecule, followed by the reaction of the maleimide with a thiol-containing molecule.

Stage 1: Amide Bond Formation via Carboxyl Group Activation

The covalent linkage of the primary amine of MPS-EDA-TFA to a carboxyl group requires the activation of the carboxyl moiety. The most widely used method for this purpose is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4]

Mechanism of Action:

-

Carboxyl Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5]

-

NHS Ester Formation: This unstable intermediate is prone to hydrolysis. The addition of NHS or Sulfo-NHS displaces the O-acylisourea to form a more stable, amine-reactive NHS ester.[5][6]

-

Amide Bond Formation: The NHS ester readily reacts with the primary amine of MPS-EDA-TFA to form a stable amide bond, releasing NHS.[7]

The Role of the TFA Salt: The primary amine of MPS-EDA-TFA is supplied as a trifluoroacetate salt. In this form, the amine is protonated (-NH₃⁺) and thus not nucleophilic enough to react with the NHS ester. Therefore, it is crucial to neutralize the TFA salt by adjusting the pH of the reaction buffer to the optimal range for amide bond formation (pH 7.2-8.5).[2][4][7] This deprotonates the amine, rendering it reactive.

Figure 1: Workflow for Stage 1, the activation of a carboxyl group and subsequent amide bond formation with MPS-EDA-TFA.

Stage 2: Thioether Bond Formation via Michael Addition

Once the maleimide functionality has been introduced to the first molecule, it can readily react with a free sulfhydryl group on a second molecule. This reaction proceeds via a Michael addition mechanism.[8]

Mechanism of Action: The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[8]

Critical Consideration: Stability of the Thioether Linkage

While the maleimide-thiol reaction is highly efficient, the resulting succinimidyl thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[8] This reversal can lead to deconjugation and potential off-target effects.

To mitigate this instability, a crucial post-conjugation step is the hydrolysis of the succinimide ring. By raising the pH of the conjugate solution to 8.5-9.0, the succinimide ring opens to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[8]

Figure 2: Workflow for Stage 2, the maleimide-thiol conjugation and subsequent stabilization through hydrolysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a two-step bioconjugation using MPS-EDA-TFA. It is imperative to note that these are general guidelines, and optimization may be required for specific applications.

Stage 1: Conjugation of MPS-EDA-TFA to a Carboxyl-Containing Molecule

Materials:

-

Carboxyl-containing molecule (e.g., protein, carboxylated surface)

-

MPS-EDA-TFA

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Size Exclusion Chromatography)

Protocol:

-

Reagent Preparation:

-

Equilibrate EDC, Sulfo-NHS, and MPS-EDA-TFA to room temperature before opening.

-

Prepare a stock solution of the carboxyl-containing molecule in Activation Buffer.

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and Sulfo-NHS over the carboxyl groups.[9]

-

Prepare a stock solution of MPS-EDA-TFA in the Coupling Buffer. A 10-50 fold molar excess relative to the carboxyl-containing molecule is a typical starting point.

-

-

Activation of Carboxyl Groups:

-

To the solution of the carboxyl-containing molecule, add the freshly prepared EDC and Sulfo-NHS solutions.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

-

-

Purification of Activated Molecule (Optional but Recommended):

-

To remove excess EDC and Sulfo-NHS, which can interfere with the subsequent step, purify the activated molecule using a desalting column equilibrated with Coupling Buffer. This is particularly important if the thiol-containing molecule is to be added in a subsequent, separate step.

-

-

Amine Coupling:

-

If not purified, adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.

-

Add the MPS-EDA-TFA solution to the activated molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the maleimide-functionalized molecule using size exclusion chromatography or dialysis to remove unreacted MPS-EDA-TFA and other small molecules.[10]

-

Stage 2: Conjugation of the Maleimide-Functionalized Molecule to a Thiol-Containing Molecule

Materials:

-

Maleimide-functionalized molecule (from Stage 1)

-

Thiol-containing molecule (e.g., protein, peptide)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

-

(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)

-

Hydrolysis Buffer: 0.1 M Sodium Borate, pH 8.5-9.0

-

Purification column (e.g., Size Exclusion Chromatography)

Protocol:

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in degassed Conjugation Buffer. Degassing is crucial to prevent the oxidation of thiols to disulfides.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.

-

-

Maleimide-Thiol Conjugation:

-

Stabilization by Hydrolysis:

-

Adjust the pH of the reaction mixture to 8.5-9.0 by adding Hydrolysis Buffer.

-

Incubate for 1-2 hours at room temperature to promote the hydrolysis of the succinimide ring.[8]

-

-

Purification:

Quantitative Data and Optimization Parameters

The efficiency of the bioconjugation process is influenced by several key parameters. The following tables provide a summary of recommended starting conditions and expected outcomes.

Table 1: Stage 1 - Carboxyl Activation and Amine Coupling

| Parameter | Recommended Range | Rationale & Key Considerations | References |

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups, minimizing hydrolysis. | [3][4][6] |

| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. | [2][4][7] |

| EDC:Carboxyl Molar Ratio | 2:1 to 10:1 | Excess EDC drives the activation reaction. | [9] |

| NHS:EDC Molar Ratio | 1:1 to 2.5:1 | Sufficient NHS is required to efficiently form the stable NHS ester. | [13] |

| MPS-EDA-TFA:Molecule Molar Ratio | 10:1 to 50:1 | Excess amine drives the reaction to completion. | |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for activation while minimizing hydrolysis of the intermediate. | [2] |

| Reaction Time (Coupling) | 2 hours to overnight | Longer incubation times can increase yield, especially at 4°C. | [2] |

| Temperature | Room Temperature or 4°C | 4°C is preferred for sensitive biomolecules to maintain their activity. | [2] |

Table 2: Stage 2 - Maleimide-Thiol Conjugation and Stabilization

| Parameter | Recommended Range | Rationale & Key Considerations | References |

| Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolyzes at higher pH).[14] At pH 7.0, the reaction with thiols is ~1000 times faster than with amines.[14] | [8][14] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | Excess maleimide drives the reaction towards the conjugate. | [8][15] |

| Reaction Time (Conjugation) | 2 hours to overnight | Dependent on the reactivity of the specific thiol and steric hindrance. | [11][15] |

| Hydrolysis pH | 8.5 - 9.0 | Promotes rapid and complete hydrolysis of the succinimide ring for stabilization. | [8] |

| Reaction Time (Hydrolysis) | 1 - 2 hours | Sufficient for complete ring-opening. | [8] |

| Temperature | Room Temperature or 4°C | 4°C can be used for sensitive proteins, though the reaction will be slower. | [15] |

Characterization and Quality Control of the Final Conjugate

Thorough characterization of the final bioconjugate is essential to ensure its purity, homogeneity, and functionality. A combination of analytical techniques should be employed.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of the conjugate.[16] The conjugated product will have a higher molecular weight than the individual starting molecules, resulting in a shift in its migration on the gel.[16]

-

Size Exclusion Chromatography (SEC): SEC is not only a purification method but also a valuable analytical tool to assess the purity of the conjugate and detect the presence of aggregates.[10][12]

-

UV-Vis Spectroscopy: By measuring the absorbance at specific wavelengths (e.g., 280 nm for protein and a characteristic wavelength for a conjugated dye), the degree of labeling can be estimated.

-

Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the successful coupling and allowing for the determination of the conjugation ratio.[17]

-

Functional Assays: It is critical to perform functional assays to ensure that the biological activity of the conjugated molecules (e.g., antibody binding affinity, enzyme activity) has been retained.

Conclusion: Achieving Robust Bioconjugation with MPS-EDA-TFA

MPS-EDA-TFA stands as a powerful and versatile heterobifunctional crosslinker for the precise and controlled conjugation of carboxyl- and sulfhydryl-containing molecules. A comprehensive understanding of the two-stage reaction mechanism, meticulous control of reaction parameters, and the implementation of a post-conjugation stabilization step are the cornerstones of a successful bioconjugation strategy. By following the detailed protocols and optimization guidelines presented in this guide, researchers can confidently employ MPS-EDA-TFA to generate robust, stable, and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).

- Technical Support Center: Optimizing pH for EDC/NHS Reactions - Benchchem. (n.d.).

- Application Notes and Protocols for EDC/NHS Activation of Mal-PEG5-acid for Amine Coupling - Benchchem. (n.d.).

-

How to explain the difference between EDC-NHS coupling based and EDC-based mechanism? (2013, December 23). Retrieved from [Link]

-

NHS / sulfo-NHS - Interchim. (n.d.). Retrieved from [Link]

- Conjugation Protocol for Thiol-Reactive (maleimide) dyes. (n.d.).

-

Anyone ever ran an amide coupling reaction using the TFA salt of the amine? (2022, July 4). Retrieved from [Link]

- Supplementary Information for - The Royal Society of Chemistry. (n.d.).

-

Maleimide Conjugation Protocol for Thiol Dyes - BioActs. (2024, August 7). Retrieved from [Link]

- Fast, Reproducible Antibody-Oligo Conjugates for Multiplexed Analysis - AbOliGo. (2025, November 12).

-

Current approaches for the purification of antibody–drug conjugates - ResearchGate. (n.d.). Retrieved from [Link]

-

Semiquantitative study of the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces - PubMed. (2010, January 19). Retrieved from [Link]

- mechanism of maleimide reaction with thiols - Benchchem. (n.d.).

- MPS-EDA.TFA DESCRIPTION SPECIFICATIONS. (n.d.).

- Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1).

-

eviltester/graphviz-steps: Graphviz files parser for sequences in one file - GitHub. (n.d.). Retrieved from [Link]

-

Exploring Antibody Purification Methods for mAbs and IgGs - evitria. (2023, August 1). Retrieved from [Link]

- Electrochemical impedance and spectroscopy study of the EDC/NHS activation of the carboxyl groups on poly(ε-caprolactone). (n.d.).

-

One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - King's College London Research Portal. (2020, October 2). Retrieved from [Link]

- Method Optimization for the Analysis of Monoclonal Antibodies by Size-Exclusion Chromatography. (n.d.).

-

Render a model's reaction network (pysb.tools.render_reactions). (n.d.). Retrieved from [Link]

- Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca - Sigma-Aldrich. (n.d.).

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025, October 17).

-

Real examples of Graphviz - DevTools daily. (2020, January 16). Retrieved from [Link]

-

TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. (n.d.). Retrieved from [Link]

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.).

-

Viewing a reaction path diagram — Cantera 3.2.0 documentation. (n.d.). Retrieved from [Link]

-

Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed. (1996, March 15). Retrieved from [Link]

-

Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC. (2020, October 1). Retrieved from [Link]

-

How can I remove TFA in a product? (2012, November 5). Retrieved from [Link]

- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis - Benchchem. (n.d.).

- Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide - Benchchem. (n.d.).

-

Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz | Towards Data Science. (2022, June 4). Retrieved from [Link]

-

In-depth structural proteomics integrating mass spectrometry and polyacrylamide gel electrophoresis - Frontiers. (2023, January 9). Retrieved from [Link]

Sources

- 1. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. bioacts.com [bioacts.com]

- 12. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]

- 13. electrochemsci.org [electrochemsci.org]

- 14. vectorlabs.com [vectorlabs.com]

- 15. biotium.com [biotium.com]

- 16. aboligo.com [aboligo.com]

- 17. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Bioconjugation: MPS-EDA.TFA Heterobifunctional Crosslinking Guide

Executive Summary

MPS-EDA.TFA (N-(2-aminoethyl)-3-maleimidopropionamide trifluoroacetate) represents a specialized class of heterobifunctional crosslinkers designed to bridge carboxyl-containing surfaces or biomolecules with sulfhydryl-containing targets.[1] Unlike zero-length crosslinkers (e.g., EDC alone), MPS-EDA introduces a ~10.7 Å spacer, reducing steric hindrance and preserving the biological activity of conjugated ligands.

This technical guide details the physicochemical properties, reaction mechanisms, and optimized protocols for utilizing MPS-EDA.TFA. It focuses on the sequential conjugation strategy: activating carboxyl groups to capture the linker’s amine terminus, followed by the specific targeting of thiols via the maleimide moiety.

Chemical Identity & Reactivity Profile

To utilize MPS-EDA.TFA effectively, one must understand its dual-reactivity and the implications of its salt form.

Structural Composition

-

Maleimide Group: An electrophile that reacts specifically with free sulfhydryls (thiols, -SH) via Michael addition.[2]

-

Ethylenediamine (EDA) Spacer: Provides flexibility and distance between the conjugated molecules.

-

Primary Amine: A nucleophile that reacts with activated carboxyls (NHS esters) or aldehydes.

-

TFA Salt: The reagent is supplied as a trifluoroacetate salt (

).[1][3] This renders the amine protonated (

Reactivity Matrix

| Functional Group | Reactive Moiety on Linker | Reaction Type | Optimal pH | Product Stability |

| Carboxyl (-COOH) | Primary Amine ( | Amide Bond Formation (via EDC/NHS activation) | 7.0 – 7.5 | High (Amide bond is permanent) |

| Sulfhydryl (-SH) | Maleimide | Thioether Bond Formation (Michael Addition) | 6.5 – 7.5 | High (Stable thioether; ring hydrolysis possible >pH 8) |

Mechanism of Action

The conjugation logic follows a strict order of operations to prevent polymerization and ensure directionality.

The Two-Step Strategy

-

Carboxyl Activation: The "Carrier" molecule (e.g., a nanoparticle, bead, or protein) containing -COOH groups is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[4][5] This creates a semi-stable amine-reactive NHS ester.

-

Linker Attachment: MPS-EDA.TFA is added. Its amine group attacks the NHS ester, displacing the NHS group and forming a stable amide bond. The Carrier is now "Maleimide-Activated."

-

Thiol Conjugation: The "Target" molecule (e.g., a reduced antibody fragment) containing a free -SH group attacks the maleimide ring, forming a stable thioether bond.

Caption: Step-wise chemical mechanism converting a carboxylated carrier into a sulfhydryl-reactive intermediate.

Comprehensive Experimental Protocol

Prerequisites:

-

Carrier: Carboxylated magnetic beads or protein (1-10 mg/mL).

-

Target: Thiolated peptide or reduced Antibody Fab (1 mg/mL).

-

Buffers:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 1X PBS or 0.1 M Phosphate, pH 7.2 (Must be amine-free).

-

Storage Buffer: PBS + 0.05% Sodium Azide (optional).

-

Phase 1: Carboxyl Activation & Linker Attachment

Goal: Convert -COOH groups to Maleimide groups.

-

Wash: Wash the Carboxylated Carrier twice with Activation Buffer to remove storage preservatives.

-

Solubilize Reagents:

-

Dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve MPS-EDA.TFA in dry DMSO or DMAC (10 mg/mL). Note: The TFA salt is soluble in water, but organic solvent stocks prevent hydrolysis prior to use.

-

-

Activation: Add EDC and Sulfo-NHS to the Carrier.[5]

-

Ratio: Use a 10-fold molar excess of EDC/NHS over the estimated carboxyl groups.

-

Incubation: 15 minutes at Room Temperature (RT).

-

-

Buffer Exchange (Critical): Rapidly wash the activated carrier or desalt (Zeba spin column) into Coupling Buffer (pH 7.2) .

-

Why: The subsequent amine reaction requires neutral pH. The activation required acidic pH.[5]

-

-

Linker Coupling: Immediately add the MPS-EDA.TFA solution to the activated carrier.

-

Ratio: Use a 20-50 fold molar excess of MPS-EDA over the carrier.

-

Incubation: 2 hours at RT or Overnight at 4°C.

-

-

Purification: Wash the carrier extensively (3x) with Coupling Buffer to remove unbound MPS-EDA.

-

Result: You now have a "Maleimide-Activated Carrier."

-

Phase 2: Sulfhydryl Conjugation

Goal: Covalent attachment of the thiol-target.

-

Target Preparation: Ensure the target has free thiols.

-

If using an antibody, reduce hinge disulfides with TCEP or 2-MEA.

-

Note: Do not use DTT unless you plan to remove it via desalting, as DTT will react with the maleimide. TCEP is compatible in lower concentrations but removal is safer.

-

-

Conjugation: Add the Thiol-Target to the Maleimide-Activated Carrier.

-

Stoichiometry: Depends on desired loading. Typically 1:1 to 5:1 (Ligand:Carrier).

-

-

Incubation: Incubate for 1 hour at RT or Overnight at 4°C.

-

Quenching (Optional but Recommended): Add L-Cysteine or Mercaptoethanol (final 1 mM) to block any remaining reactive maleimides.

-

Final Wash: Remove unconjugated ligand via centrifugation (beads) or Size Exclusion Chromatography (proteins).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every step should be validated.

Validating Maleimide Incorporation

Before adding your precious target protein, verify that Phase 1 was successful.

-

Method: Ellman’s Reagent Assay (DTNB).

-

Protocol: Take an aliquot of the Maleimide-Activated Carrier. Add a known excess of a small thiol (e.g., Cysteine). Incubate. Measure the loss of free thiols using Ellman’s reagent compared to a control.

-

Logic: If the carrier successfully grabbed the MPS-EDA, it will consume the added Cysteine. If the carrier is "dead," the Cysteine concentration remains high.

Preventing Hydrolysis

Maleimide groups are susceptible to hydrolysis, forming non-reactive maleamic acid.[7]

-

Risk Factor: pH > 8.0 and prolonged storage in aqueous buffer.

-

Solution: Perform Phase 2 immediately after Phase 1. If storage is required, freeze the Maleimide-Activated Carrier (if compatible) or store as a lyophilized powder.

The "TFA Effect"

The TFA salt in MPS-EDA.TFA makes the local environment acidic upon dissolution.

-

Failure Mode: Dissolving MPS-EDA.TFA in a weak buffer (like 10mM Phosphate) may drop the pH below 6.0. At this pH, the amine is fully protonated (

) and cannot react with the NHS-ester. -

Correction: Ensure the Coupling Buffer is at least 100mM (0.1 M) concentration to buffer the TFA addition. Check pH after adding the linker.

Caption: Decision tree for managing pH shifts caused by the TFA salt form of the crosslinker.

References

-

Vector Laboratories. MPS-EDA.TFA Product Specification and Usage. Retrieved from

-

Thermo Fisher Scientific. Chemistry of Crosslinking: Maleimide Reaction with Sulfhydryls. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS and Maleimide chemistry mechanisms).

-

Tocris Bioscience. Conjugation Protocol for Thiol-Reactive (Maleimide) Dyes. Retrieved from

-

Sigma-Aldrich. N-(2-Aminoethyl)maleimide trifluoroacetate salt Product Information. Retrieved from

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

solubility and stability of Mps-eda.tfa

Executive Summary

Mps-eda.tfa (Maleimidopropionyl-ethylenediamine trifluoroacetate) is a high-utility heterobifunctional linker used to introduce maleimide functionality to carboxyl-containing biomolecules or to serve as a short, hydrophilic spacer in antibody-drug conjugates (ADCs) and surface immobilization workflows.

While its small molecular footprint (

This guide provides a rigorous analysis of the physicochemical properties, solubility limits, and degradation mechanisms of Mps-eda.tfa, culminating in a standardized handling protocol to ensure experimental reproducibility.[1]

Chemical Identity & Molecular Architecture

Understanding the structural components is prerequisite to mastering the stability profile.[1]

-

Compound Name:

-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate.[2][3][4] -

Common Abbreviation: MPS-EDA·TFA.[1][2][3][4][5][6][7][8][9][10]

-

Molecular Weight: 325.24 g/mol (Salt); ~211.22 g/mol (Free Base).[1]

-

Formula:

(Free base core:

Structural Functionalization:

-

Maleimide Head: A Michael acceptor specific for sulfhydryl (-SH) groups at pH 6.5–7.5.[1]

-

Propionyl Spacer: A 3-carbon aliphatic chain providing flexibility and reducing ring strain.[1]

-

Ethylenediamine (EDA) Tail: A primary amine (

) used for coupling to activated carboxyls (via EDC/NHS).[1] -

TFA Counterion: Protonates the primary amine (

), rendering the solid highly polar and stable against oxidation, but acidic in solution.[1]

Solubility Profile

The TFA salt form fundamentally alters the solubility landscape compared to the free base.[1]

Solvent Compatibility Table

| Solvent | Solubility Limit | Comments |

| Water | > 50 mg/mL | Excellent. Dissolves instantly due to ionic nature. Resulting pH is acidic (~pH 3-4).[1] |

| DMSO | ~ 30 mg/mL | Good. Preferred for stock solutions to prevent hydrolysis.[1] Hygroscopic solvent requires molecular sieves.[1] |

| DMF | ~ 30 mg/mL | Good. Alternative to DMSO; easier to remove by evaporation.[1] Ensure amine-free grade. |

| Ethanol | Moderate | Soluble, but not recommended for long-term storage due to potential esterification risk (rare but possible).[1] |

| CH₂Cl₂ | Poor | The TFA salt is too polar for non-polar organic solvents.[1] |

Critical Technical Insight: While Mps-eda.tfa is highly water-soluble, never store the stock solution in water. The maleimide ring is subject to hydrolysis in aqueous environments, a process that accelerates exponentially with pH.[1]

Stability Mechanisms & Degradation Pathways

The stability of Mps-eda.tfa is threatened by two primary mechanisms: Moisture-Induced Hydrolysis and Nucleophilic Attack .

A. Maleimide Ring Hydrolysis

The maleimide ring is thermodynamically unstable in aqueous solutions, particularly at alkaline pH.[1] Water attacks the carbonyl carbon of the ring, causing it to open into a non-reactive succinamic acid derivative.[1]

-

pH < 5: Stable (

hours).[1] -

pH 7.0: Moderate Stability (

hours).[1] -

pH > 8.0: Rapid Degradation (

hour).[1]

The Conjugation Paradox: To react the amine end of Mps-eda.tfa with an NHS-ester, the pH must be basic enough to deprotonate the amine (pH > 7.5). However, this is exactly the condition that destroys the maleimide end.[1]

-

Solution: Perform amine coupling at pH 7.2–7.5 using a high concentration of linker to outcompete hydrolysis, or use non-aqueous conditions (DMSO/DIEA) for the initial coupling.[1]

B. Visualization: Degradation & Reactivity Pathways

Figure 1: The competition between productive conjugation (Green) and irreversible hydrolysis (Red).

Standardized Handling Protocol

To ensure data integrity and maximum conjugation efficiency, follow this "Self-Validating" workflow.

Step 1: Storage & Preparation

-

Solid State: Store at -20°C under desiccant. The TFA salt is hygroscopic; moisture absorption leads to "caking" and slow hydrolysis.[1]

-

Equilibration: Allow the vial to warm to room temperature before opening . This prevents condensation of atmospheric water onto the cold powder.[1]

Step 2: Stock Solution Preparation

-

Weigh Mps-eda.tfa rapidly.[1]

-

Dissolve in anhydrous DMSO or DMAc to a concentration of 10–50 mM.

-

Validation: Solution should be clear and colorless.[1]

-

-

Do not store this solution for more than 24 hours, even at -20°C, unless strictly anhydrous conditions are maintained.

Step 3: Conjugation Workflow (Amine-Reactive Mode)

Scenario: Attaching Mps-eda to a Carboxylated Protein (via EDC/NHS).

-

Activation: Activate protein carboxyls with EDC/NHS in MES buffer (pH 5.0) for 15 mins.

-

Buffer Exchange: Rapidly desalt into PBS (pH 7.2).

-

Coupling: Add Mps-eda.tfa stock (10-20 fold molar excess).[1]

-

Critical Step: Since Mps-eda is a TFA salt, adding it may lower the pH of the reaction mixture.[1] Check pH immediately after addition and adjust to 7.2–7.5 with dilute NaOH or 1M Bicarbonate if necessary.

-

-

Incubation: React for 1–2 hours at Room Temperature.

-

Purification: Remove excess linker via desalting column (Zeba Spin or PD-10) equilibrated in reaction buffer (pH 6.5–7.0) to preserve the maleimide for the next step.[1]

Step 4: Conjugation Workflow (Thiol-Reactive Mode)

Scenario: Attaching Mps-eda to a Thiolated Molecule.

-

Buffer: Use PBS + EDTA (1-5 mM) at pH 6.5–7.0. EDTA prevents metal-catalyzed oxidation of thiols.[1]

-

Reaction: Mix Mps-eda.tfa with thiol-containing molecule.

-

Kinetics: Reaction is usually complete within 30–60 minutes.[1]

Troubleshooting & FAQ

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | Maleimide Hydrolysis | Ensure pH < 7.5 during storage and handling. Confirm stock solvent is anhydrous.[1] |

| Precipitation on Addition | High Local Concentration | Dilute the DMSO stock further before adding to aqueous protein solution.[1] Add dropwise while vortexing.[1] |

| pH Drift | TFA Counterion Effect | The TFA salt is acidic.[1] Ensure the reaction buffer has sufficient capacity (e.g., 100mM Phosphate) to buffer the added acid.[1] |

| Sticky Solid | Hygroscopicity | The product has absorbed moisture.[1] It may still be usable if analyzed by LC-MS, but accurate weighing is compromised.[1] |

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The definitive text on maleimide hydrolysis kinetics and heterobifunctional linkers). [1]

-

Vector Laboratories. (n.d.).[1] MPS-EDA[2][3][4][8][9][10][11][12]·TFA Product Specification & Handling. Retrieved from Vector Labs Technical Data.[1]

-

BroadPharm. (n.d.).[1] N-(2-Aminoethyl)maleimide TFA salt Solubility Data. Retrieved from BroadPharm Catalog.[1][6]

-

Fontaine, S. D., et al. (2015).[1] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.[1] (Discusses the hydrolysis mechanism and ring-opening dynamics).

Sources

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. efpia.eu [efpia.eu]

- 5. carlroth.com [carlroth.com]

- 6. N-(2-Aminoethyl)maleimide TFA salt, 146474-00-2 | BroadPharm [broadpharm.com]

- 7. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 8. interchim.fr [interchim.fr]

- 9. 2bscientific.com [2bscientific.com]

- 10. stratech.co.uk [stratech.co.uk]

- 11. stratech.co.uk [stratech.co.uk]

- 12. stratech.co.uk [stratech.co.uk]

An In-depth Technical Guide on the MPS-EDA-TFA Spacer Arm Length and Its Significance

Abstract

In the landscape of bioconjugation, the architecture of chemical linkers is a critical determinant of the final conjugate's function and efficacy. Among these, short-chain crosslinkers play a pivotal role in applications requiring precise spatial control. This technical guide provides an in-depth analysis of MPS-EDA-TFA, a heterobifunctional crosslinker characterized by its short ethylenediamine (EDA) spacer arm. We will dissect its molecular components, focusing on the strategic implications of the EDA spacer's length—approximately 10.7 Å. This guide will explore the functional consequences of this brevity, including its role in mitigating or inducing steric hindrance, its impact on the stability and immunogenicity of bioconjugates, and its utility in constructing compact, high-performance molecular assemblies like antibody-drug conjugates (ADCs) and biosensor surfaces. Through detailed protocols, comparative data, and mechanistic diagrams, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique properties of short-chain linkers in their work.

Section 1: The Molecular Architecture of MPS-EDA-TFA

MPS-EDA-TFA is a non-cleavable, heterobifunctional crosslinker designed to connect molecules through sulfhydryl and carboxyl groups. Its structure is a composite of three key chemical moieties, each with a distinct function.

-

MPS (Maleimidopropionyl-succinimide): This portion of the molecule contains the maleimide group, which is highly reactive towards sulfhydryl (thiol) groups, such as those found on cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1][2] This high degree of chemoselectivity makes the maleimide-thiol reaction a cornerstone of site-specific bioconjugation.[3][4] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring precise targeting of cysteine residues.[3][]

-

EDA (Ethylenediamine): This is the diamine spacer arm that bridges the MPS group and the terminal amine. The EDA spacer is short and flexible, consisting of a 10-atom chain that provides a spacer length of 10.7 Å.[6][7] This brevity is the central focus of this guide, as it dictates the spatial relationship between the two conjugated molecules.

-

TFA (Trifluoroacetic acid): MPS-EDA is often supplied as a trifluoroacetic acid salt. The TFA is a counter-ion from the purification process and does not participate in the conjugation reaction itself. It ensures the stability and solubility of the powdered reagent.[6]

The overall structure allows for a two-step conjugation process. First, the terminal amine of the EDA spacer can be coupled to a carboxyl group on a target molecule using carbodiimide chemistry (e.g., with EDC). Subsequently, the maleimide group is available to react with a thiol-containing molecule.

Caption: Figure 1: Molecular components of the MPS-EDA crosslinker.

Section 2: The Significance of Spacer Arm Length

The distance between conjugated molecules, dictated by the spacer arm, is a critical parameter that influences the function and stability of the resulting conjugate.[8] Crosslinkers are often categorized by their spacer arm length: short (<10 Å), medium (10.1–30 Å), and long (>30 Å).[9] The 10.7 Å length of the EDA spacer places it at the boundary of short and medium, offering a unique balance of properties.[6][7]

A Comparative Analysis of Spacer Arm Lengths

To fully appreciate the characteristics of the EDA spacer, it is useful to compare it with other commonly used crosslinkers. The choice of spacer can dramatically alter the properties of the final bioconjugate.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Characteristics |

| MPS-EDA | Maleimide, Amine (via EDC) | 10.7 [6][7] | Short, flexible, non-cleavable |

| Sulfo-SMCC | NHS ester, Maleimide | 11.6 (8.3 Å between functional groups)[8][10] | Rigid, non-cleavable, water-soluble |

| DSS | NHS ester, NHS ester | 11.4[8] | Rigid, non-cleavable, membrane-permeable |

| BMH | Maleimide, Maleimide | 16.1[8] | Flexible, non-cleavable |

| PEG4 | Varies (e.g., NHS, Maleimide) | ~17.6 | Hydrophilic, flexible, reduces aggregation[11][12] |

| PEG12 | Varies (e.g., NHS, Maleimide) | ~45.8 | Highly hydrophilic, long-reach, imparts "stealth" properties[11] |

Table 1: Comparison of common crosslinkers and their spacer arm lengths.

Functional Implications of the EDA Spacer's Brevity

The short length of the EDA spacer arm has profound consequences for the design and function of bioconjugates.

-

Steric Hindrance: A primary consideration in bioconjugation is steric hindrance, where the bulk of one molecule impedes the binding or function of another.[12] A short spacer like EDA can be a double-edged sword.

-

Advantage: When creating compact conjugates, such as in the development of certain antibody-drug conjugates (ADCs), a short linker ensures the payload remains in close proximity to the antibody. This can be crucial for the drug's mechanism of action upon internalization.[13]

-

Disadvantage: In applications like surface immobilization for biosensors, a short spacer may not provide sufficient distance from the surface, leading to steric hindrance that can block the active site of an immobilized enzyme or the binding site of an antibody.[14][15] In such cases, a longer, more flexible spacer like PEG is often preferred to extend the biomolecule away from the surface and ensure its accessibility.[15][16]

-

-

Proximity-Induced Effects: The EDA spacer is ideal for applications where bringing two entities close together is the primary objective. This includes studies of protein-protein interactions, fluorescence resonance energy transfer (FRET) assays, and the creation of bifunctional molecules where two active domains must cooperate.

-

Rigidity and Stability: Shorter spacer arms generally offer less flexibility than longer ones. This can be advantageous in maintaining a more defined distance and orientation between the conjugated molecules.[17] The thioether and amide bonds formed using MPS-EDA are highly stable, making it a non-cleavable linker suitable for applications requiring long-term stability in biological environments.[1][]

-

Hydrophilicity and Immunogenicity: While not as hydrophilic as PEG linkers, the EDA spacer is relatively polar. However, for highly hydrophobic payloads, longer PEG spacers are often incorporated to improve the overall solubility and reduce aggregation of the conjugate.[11][19] Shorter, simpler chemical structures like EDA are generally considered to be less immunogenic than longer, more complex polymers like PEG.[11]

Section 3: Experimental Design and Protocols

The successful use of MPS-EDA-TFA requires a carefully planned, multi-step approach. The following protocol outlines a general workflow for conjugating a thiol-containing peptide to a protein with available carboxyl groups.

Workflow for Two-Step Heterobifunctional Conjugation

Caption: Figure 2: Experimental workflow for MPS-EDA conjugation.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating purification and quality control steps to ensure a well-defined final product.

Materials:

-

Protein with accessible carboxyl groups (e.g., BSA)

-

Thiol-containing peptide (e.g., Cysteine-terminated peptide)

-

MPS-EDA-TFA

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

TCEP (Tris(2-carboxyethyl)phosphine), optional

-

Reaction Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2, degassed[20]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns and/or dialysis cassettes

-

Anhydrous DMSO

Procedure:

-

Preparation of Reagents:

-

Allow all powdered reagents (MPS-EDA-TFA, EDC, NHS) to equilibrate to room temperature before opening to prevent moisture condensation.[10]

-

Prepare a 10 mg/mL solution of MPS-EDA-TFA in anhydrous DMSO.

-

Prepare fresh 10 mg/mL solutions of EDC and NHS/Sulfo-NHS in reaction buffer.

-

-

Activation of Protein Carboxyl Groups:

-

Dissolve the protein in the MES Reaction Buffer to a concentration of 1-5 mg/mL.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature. This step creates a more stable amine-reactive intermediate.

-

-

Linking MPS-EDA to the Protein:

-

Add a 20 to 50-fold molar excess of the dissolved MPS-EDA-TFA to the activated protein solution.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

-

-

Purification of Maleimide-Activated Protein (Self-Validation Step 1):

-

Remove excess crosslinker and reaction byproducts using a desalting column or dialysis against the degassed PBS Conjugation Buffer.

-

This step is crucial to prevent side reactions in the next stage. The resulting solution contains the protein now functionalized with maleimide groups.

-

-

Preparation of Thiolated Peptide:

-

Dissolve the thiol-containing peptide in the degassed PBS Conjugation Buffer.

-

If the peptide contains disulfide bonds that need to be reduced to free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[21] DTT can also be used, but must be removed prior to conjugation.[22]

-

-

Thiol-Maleimide Conjugation:

-

Add the prepared thiolated peptide to the maleimide-activated protein solution. A 5 to 10-fold molar excess of the peptide is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[23]

-

-

Final Purification and Characterization (Self-Validation Step 2):

-

Purify the final conjugate from excess peptide and unreacted protein using size-exclusion chromatography (SEC), dialysis, or HPLC.[24]

-

Characterize the final product using SDS-PAGE (to observe the shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).

-

Section 4: Applications in Drug Development and Research

The unique properties of the MPS-EDA linker make it suitable for specific, high-value applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets tumor cells.[13] The linker is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[][25]

-

Role of the Short Spacer: Non-cleavable linkers like MPS-EDA can provide high stability in circulation, preventing premature drug release that could cause off-target toxicity.[][26] The short spacer arm ensures that after the ADC is internalized by a cancer cell and the antibody is degraded in the lysosome, the drug is released in close proximity to its intracellular target.[13] However, the hydrophobicity of the linker itself must be considered, as overly hydrophobic linkers can lead to ADC aggregation and reduced efficacy.[19][27]

Biosensor and Surface Immobilization

Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, diagnostic arrays, and affinity chromatography matrices.[9] The spacer arm length plays a crucial role in the performance of these devices.[14]

-

Controlling Orientation and Accessibility: While a short spacer like EDA can lead to high-density immobilization, it may also result in poor orientation and steric hindrance, reducing the activity of the immobilized protein.[14][28] Studies have shown that for large proteins, longer and more hydrophilic spacer arms can significantly improve performance by extending the protein away from the surface, thereby increasing its accessibility to target molecules in solution.[15][29][30] Therefore, MPS-EDA would be most suitable for immobilizing smaller peptides or in applications where a very short, defined distance from the surface is required.

Conclusion

The MPS-EDA-TFA crosslinker, with its 10.7 Å ethylenediamine spacer arm, offers a precise tool for bioconjugation strategies that demand short, well-defined intermolecular distances. Its significance lies not in universal applicability, but in its strategic advantage in specific contexts. The brevity of the EDA spacer is a critical design element that can be harnessed to create compact and stable conjugates, minimize the potential for linker-induced immunogenicity, and enable proximity-induced molecular effects. However, this same characteristic can introduce challenges related to steric hindrance, particularly in surface immobilization applications.

As a Senior Application Scientist, my recommendation is to select a crosslinker based on a thorough analysis of the specific experimental goals. The choice is a balance between desired proximity, steric accessibility, solubility, and stability. The MPS-EDA linker is an invaluable component of the bioconjugation toolkit, particularly for constructing advanced therapeutics like ADCs and for fundamental research into molecular interactions where precise spatial control is paramount. The protocols and data presented in this guide provide a framework for making informed decisions and designing robust, self-validating conjugation strategies.

References

-

G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]

- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.

- St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.

- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907.

-

AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

- Mateo, C., et al. (2006). Effect of the spacer arm length in the stabilization of enzymes via multipoint covalent attachment. Biomacromolecules, 7(9), 2537–2543.

- Jeong, E. J., et al. (2015).

-

ResearchGate. (2025, August 7). Investigation of the Influence of Spacer Arm on the Structural Evolution of Affinity Ligands Supported on Agarose. Retrieved from [Link]

- Jeong, E. J., et al. (2015).

- Lee, W. E., & Park, S. (2014). Protein immobilization techniques for microfluidic assays. Biomicrofluidics, 8(5), 052101.

- Fadzen, C. M., et al. (1999). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 8(6), 1250–1257.

- Kim, I. L., & Lee, K. Y. (2010). The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype.

- Rege, K., & Ladiwala, A. (2004). Effect of spacer arm length on protein retention on a strong cation exchange adsorbent.

- Verkade, J. M. M., et al. (2018).

-

ResearchGate. (2025, August 7). Optimal Spacer Arm Microenvironment for the Immobilization of Recombinant Protein A on Heterofunctional Amino-Epoxy Agarose Supports. Retrieved from [Link]

-

LifeTein. (2025, May 14). What Spacers Should I Use in My Peptides?. Retrieved from [Link]

-

ResearchGate. (2025, August 3). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative explanations for the effect of the spacer arm microenvironment of three hydrolyzed heterofunctional agaroses on the ion adsorption of rSPA on supports. Retrieved from [Link]

- Penzol, G., et al. (1998). Use of dextrans as long and hydrophilic spacer arms to improve the performance of immobilized proteins acting on macromolecules. Biotechnology and Bioengineering, 60(4), 518–523.

- Minunni, M., et al. (2015). Conformational transition in SPR experiments: impact of spacer length, immobilization mode and aptamer density on signal sign and amplitude. Analytical Methods, 7(18), 7544–7549.

- Forte, N. (2018). New Strategies for Cysteine Bioconjugation and Protein Cross-Linking. UCL Discovery.

- Trester-Zedlitz, M., et al. (2003). Probing structures of large protein complexes using zero-length cross-linking. Journal of Mass Spectrometry, 38(12), 1235–1246.

- Schilling, O., et al. (2011). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. Journal of Proteome Research, 10(11), 4995–5008.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Crosslinkers Selection Guide [sigmaaldrich.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. proteochem.com [proteochem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lifetein.com [lifetein.com]

- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein immobilization techniques for microfluidic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of dextrans as long and hydrophilic spacer arms to improve the performance of immobilized proteins acting on macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. biotium.com [biotium.com]

- 22. resources.tocris.com [resources.tocris.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. precisepeg.com [precisepeg.com]

- 25. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. purepeg.com [purepeg.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The spacer arm length in cell-penetrating peptides influences chitosan/siRNA nanoparticle delivery for pulmonary inflammation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MPS-EDA•TFA: A Heterobifunctional Crosslinker for Bioconjugation

This guide provides a comprehensive technical overview of MPS-EDA•TFA, a versatile heterobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, safety and handling protocols, and practical applications of this reagent, with a focus on generating robust and reproducible bioconjugates.

Introduction: The Power of Precise Linkage

In the realm of bioconjugation, the ability to selectively and stably link different biomolecules is paramount. MPS-EDA•TFA, the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, emerges as a powerful tool for achieving this precision. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a spacer arm. This allows for the directed conjugation of two different functional groups, typically a sulfhydryl group and a carboxylic acid, minimizing the formation of unwanted homodimers.[1][2]

The strategic importance of such linkers is evident in numerous applications, from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of diagnostic reagents and the study of protein-protein interactions.[3][4][5] By providing a stable covalent bridge, MPS-EDA•TFA enables the creation of novel molecular entities with tailored functionalities.

Core Chemistry and Mechanism of Action

MPS-EDA•TFA's utility stems from its two distinct reactive moieties: a maleimide group and a primary amine, the latter of which is protected as a trifluoroacetic acid (TFA) salt.[1][2] The spacer arm separating these groups is 10 atoms long (approximately 10.7 Å), providing sufficient distance to mitigate steric hindrance between the conjugated molecules.[1][2]

The Sulfhydryl-Reactive Maleimide

The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins.[1][6] This reaction, a Michael addition, proceeds optimally at a pH range of 6.5 to 7.5, forming a stable, non-reversible thioether bond.[1] It is crucial to maintain this pH range, as at pH values above 8.5, the maleimide group can also react with primary amines and is more susceptible to hydrolysis into a non-reactive maleamic acid.[1]

The Carboxyl-Reactive Amine

The primary amine at the other end of the linker is initially protected as a TFA salt. This protection prevents its premature reaction. To render it reactive, the TFA salt must be neutralized to the free amine. This is typically achieved by adjusting the pH of the reaction buffer. Once deprotected, the primary amine can be covalently linked to a carboxylic acid group using standard carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.[7] This two-step process forms a stable amide bond.

The following diagram illustrates the overall reaction workflow:

Caption: Workflow for MPS-EDA•TFA mediated bioconjugation.

Safety Data Sheet and Handling Precautions

A thorough understanding of the safety profile of MPS-EDA•TFA and its components is essential for its safe handling in a laboratory setting. The trifluoroacetic acid component, in particular, requires careful handling due to its corrosive nature.

Hazard Identification

-

MPS-EDA•TFA: While a specific, comprehensive SDS for the combined molecule is often provided by the supplier, the primary hazards are associated with the trifluoroacetic acid component.

-

Trifluoroacetic Acid (TFA): Causes severe skin burns and eye damage.[6][8] It is also harmful if inhaled.[8][9] TFA is harmful to aquatic life with long-lasting effects.[6][8]

Recommended Handling Precautions

| Precaution Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][9] | To prevent skin and eye contact with the corrosive TFA component. |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood.[6][9][10] | To avoid inhalation of potentially harmful vapors. |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[7][9] Keep the container tightly closed.[7][9] The recommended storage temperature for MPS-EDA•TFA is -20°C.[1][2] The compound is hygroscopic and should be protected from moisture.[1][7] | To ensure the stability of the reagent and prevent hazardous reactions. |

| Spill & Disposal | In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.[10] Avoid release to the environment.[6][8] | To mitigate environmental contamination and ensure safe cleanup. |

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Physicochemical and Technical Specifications

| Property | Value | Source |

| Chemical Name | N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, trifluoroacetic acid salt | [1][2] |

| CAS Number | 11550-02-00 | [1][2] |

| Molecular Formula | C₁₁H₁₄F₃N₃O₅ | [1][2] |

| Molecular Weight | 325.24 g/mol | [1][2] |

| Appearance | White solid | [1][2] |

| Purity | > 98% | [1][2] |